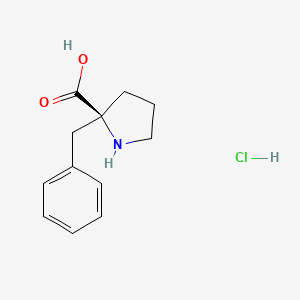

![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)

Acetyl coenzyme A, [acetyl-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyl coenzyme A, [acetyl-3H] is a radiolabeled form of acetyl coenzyme A, a crucial molecule in cellular metabolism. It plays a pivotal role in various biochemical reactions, particularly in the metabolism of carbohydrates, lipids, and proteins. The acetyl group in acetyl coenzyme A is transferred to other molecules, facilitating numerous metabolic pathways, including the citric acid cycle (Krebs cycle) for energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A is synthesized enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures the high purity and activity of the compound, making it suitable for various biochemical applications.

Industrial Production Methods

Industrial production of acetyl coenzyme A involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A and the necessary enzymes for its acetylation. The fermentation broth is then processed to extract and purify acetyl coenzyme A through a series of chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl coenzyme A undergoes several types of chemical reactions, including:

Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways, such as fatty acid synthesis.

Common Reagents and Conditions

Common reagents used in reactions involving acetyl coenzyme A include:

Oxaloacetate: Reacts with acetyl coenzyme A to form citrate in the citric acid cycle.

NAD+ (Nicotinamide adenine dinucleotide): Acts as an oxidizing agent in the oxidation of acetyl coenzyme A.

Coenzyme A: Participates in the formation of acetyl coenzyme A from acetyl phosphate.

Major Products Formed

The major products formed from reactions involving acetyl coenzyme A include:

Citrate: Formed in the citric acid cycle.

Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the citric acid cycle.

Fatty acids: Synthesized through the reduction of acetyl coenzyme A.

Applications De Recherche Scientifique

Acetyl coenzyme A, [acetyl-3H] is widely used in scientific research due to its radiolabeled nature, which allows for the tracking and quantification of metabolic processes. Its applications include:

Chemistry: Used in studies of enzyme kinetics and metabolic pathways.

Biology: Essential for research on cellular metabolism, gene expression, and signal transduction.

Medicine: Utilized in the development of drugs targeting metabolic disorders and cancer.

Industry: Applied in the production of biofuels and bioplastics through metabolic engineering of microorganisms

Mécanisme D'action

Acetyl coenzyme A exerts its effects by donating its acetyl group to various substrates in metabolic pathways. This acetylation process is crucial for the synthesis of fatty acids, cholesterol, and other essential biomolecules. The acetyl group is transferred to oxaloacetate to form citrate in the citric acid cycle, which is then further metabolized to produce energy in the form of ATP . Additionally, acetyl coenzyme A plays a role in the regulation of gene expression through the acetylation of histones, affecting DNA accessibility and transcription .

Comparaison Avec Des Composés Similaires

Similar compounds to acetyl coenzyme A include:

Succinyl coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Propionyl coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.

Butyryl coenzyme A: Involved in the metabolism of butyrate and the synthesis of fatty acids.

Acetyl coenzyme A is unique due to its central role in both catabolic and anabolic pathways, making it a key molecule in cellular metabolism. Its ability to donate acetyl groups to a wide range of substrates distinguishes it from other coenzyme A derivatives .

Propriétés

IUPAC Name |

S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-DBFBBOEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium](/img/structure/B561266.png)

![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)

![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)

![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)